molecular formula C16H24ClN3 B5655555 1-(2-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine

1-(2-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine

Cat. No. B5655555
M. Wt: 293.83 g/mol
InChI Key: WDIIMQFFRSPMKL-UHFFFAOYSA-N
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Description

The compound "1-(2-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine" is a significant chemical entity used as an intermediate in the synthesis of various pharmaceutical and chemical products. Its relevance stems from its structural specificity and the presence of functional groups that offer diverse chemical reactivity.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis processes. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with structural similarities, achieves a total yield of 48.2%, indicating the complex and multi-step nature of these syntheses (Quan, 2006).

Molecular Structure Analysis

Molecular interaction studies, such as those conducted on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insight into the conformational preferences and stability of such molecules. These analyses often utilize molecular orbital methods to identify distinct conformations and their stability, contributing to a deeper understanding of how these compounds interact at the molecular level (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives is influenced by their functional groups, enabling a variety of chemical reactions. For instance, reactions involving alkylation, bromination, and interaction with anhydrous piperazine under specific conditions highlight the chemical versatility and reactivity of these compounds (Dong Chuan-min, 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various industrial processes. Crystal structure analysis can reveal details about the molecular conformation, hydrogen bonding, and overall molecular geometry, as seen in compounds like 4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate (Song et al., 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3/c1-18-8-6-14(7-9-18)19-10-12-20(13-11-19)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIIMQFFRSPMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine

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